molecular formula C16H15NO2 B3058934 Ethyl 7-amino-9h-fluorene-2-carboxylate CAS No. 92962-99-7

Ethyl 7-amino-9h-fluorene-2-carboxylate

Cat. No.: B3058934
CAS No.: 92962-99-7
M. Wt: 253.29 g/mol
InChI Key: NVIWVYMGSPNLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-amino-9H-fluorene-2-carboxylate is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an amino group at the 7th position and an ethyl ester group at the 2nd position of the fluorene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-amino-9H-fluorene-2-carboxylate typically involves the following steps:

    Nitration of Fluorene: Fluorene is nitrated to produce 7-nitrofluorene.

    Reduction of Nitro Group: The nitro group in 7-nitrofluorene is reduced to an amino group, resulting in 7-amino-fluorene.

    Esterification: The carboxylation of 7-amino-fluorene followed by esterification with ethanol yields this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides, affecting the amino group or the aromatic ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Scientific Research Applications

Ethyl 7-amino-9H-fluorene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorene-based polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 7-amino-9H-fluorene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    7-amino-9H-fluorene-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

    Ethyl 9H-fluorene-2-carboxylate: Lacks the amino group, affecting its reactivity and biological activity.

    7-nitro-9H-fluorene-2-carboxylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

Uniqueness: Ethyl 7-amino-9H-fluorene-2-carboxylate is unique due to the presence of both an amino group and an ethyl ester group on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 7-amino-9H-fluorene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-19-16(18)10-3-5-14-11(7-10)8-12-9-13(17)4-6-15(12)14/h3-7,9H,2,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWVYMGSPNLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297039
Record name ethyl 7-amino-9h-fluorene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92962-99-7
Record name NSC113322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 7-amino-9h-fluorene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-amino-9h-fluorene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 7-amino-9h-fluorene-2-carboxylate
Reactant of Route 3
Ethyl 7-amino-9h-fluorene-2-carboxylate
Reactant of Route 4
Ethyl 7-amino-9h-fluorene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-amino-9h-fluorene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 7-amino-9h-fluorene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.